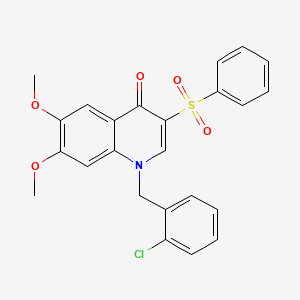
1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as CDMEQ and has shown promising results in various studies.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Quinoline and Quinoxaline Derivatives : Research efforts have focused on synthesizing various quinolinone and quinoxaline derivatives with potential for industrial and pharmaceutical applications. For instance, studies have developed methods for synthesizing quinolinone derivatives by modifying functional groups and ligands, which are valuable for applications across pharmacy, medicine, physics, and engineering (Michelini et al., 2019). Another study reported on the synthesis of isoxazolquinoxalin derivatives with potential anti-cancer activity, demonstrating the versatility of quinolinone scaffolds in drug development (Abad et al., 2021).
Potential Applications in Biomedicine
- Antimalarial and Antimicrobial Agents : Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities, with some compounds showing promising results against various microorganisms and P. falciparum strains, highlighting the potential of quinolinone-based compounds in addressing infectious diseases (Parthasaradhi et al., 2015).
Advanced Material Science
- Photophysical Properties and Applications : The study of quinolinones extends into material science, where their photophysical properties are explored for potential applications in light-emitting devices and as fluorophores. For example, ortho-metalated complexes of iridium(III) and rhodium(III) with quinoline ligands have been studied for their emission properties, contributing to the development of new materials for optoelectronic applications (Sprouse et al., 1984).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5S/c1-30-21-12-18-20(13-22(21)31-2)26(14-16-8-6-7-11-19(16)25)15-23(24(18)27)32(28,29)17-9-4-3-5-10-17/h3-13,15H,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEOQGAKVRZKLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclohexylsulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2392174.png)
![(Z)-5-(hydroxymethyl)-8-methyl-2-((3-(methylthio)phenyl)imino)-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2392176.png)
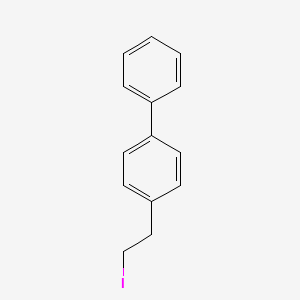
![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B2392179.png)
![2-Cyano-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2392181.png)
![3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2392182.png)
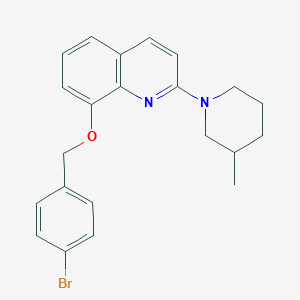
![3-(4-ethoxyphenyl)-8-fluoro-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392190.png)
![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2392191.png)
![2-[(Cyclopent-3-en-1-yl)methoxy]pyrazine](/img/structure/B2392192.png)
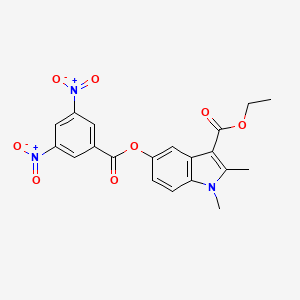
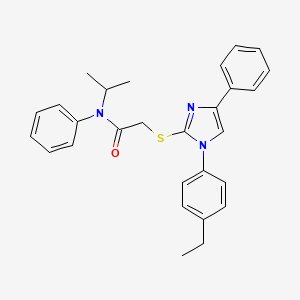
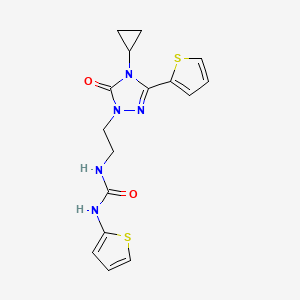
![methyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate](/img/structure/B2392197.png)